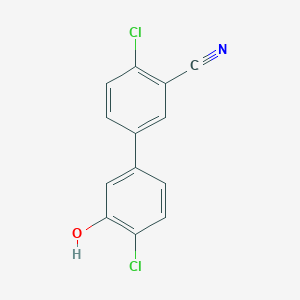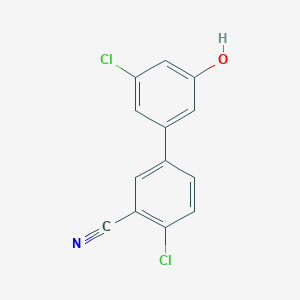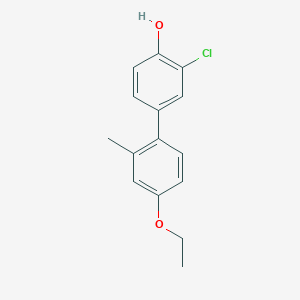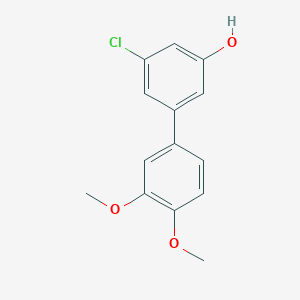
2-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% (2C5EtTP) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 113-115 °C and a boiling point of 300-302 °C. It is soluble in water, methanol, ethanol, and acetic acid. 2C5EtTP is used in a variety of laboratory experiments, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a chromogenic reagent for detecting proteins.
Scientific Research Applications
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones. Additionally, 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is used as a chromogenic reagent for the detection of proteins and as a fluorescent probe for the detection of DNA and RNA.
Mechanism of Action
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is a chromogenic reagent that reacts with proteins to produce a colored product. The mechanism of action involves the reaction of the phenolic group of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% with the amino acids of the protein to form a chromophore. The chromophore is then oxidized by the enzyme horseradish peroxidase (HRP) to produce a colored product.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored in airtight containers for up to one year. The main limitation of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is that it is not soluble in organic solvents, so it must be dissolved in aqueous solutions before it can be used.
Future Directions
The potential future applications of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% are numerous. It could be used in the development of new chromogenic reagents for the detection of proteins and other biomolecules. It could also be used as a fluorescent probe for the detection of DNA and RNA. Additionally, it could be used as a reagent in organic synthesis for the synthesis of various compounds. Finally, it could be used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones.
Synthesis Methods
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized in the laboratory through a two-step process. The first step involves the reaction of 4-ethylthiophenol with chlorine in anhydrous acetonitrile. The second step involves the reaction of the product of the first step with sodium hydroxide in aqueous ethanol. The final product is a white solid with a melting point of 113-115 °C.
properties
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCKDWKWJLCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)











